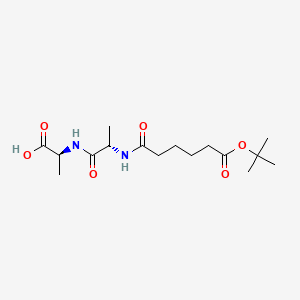

Ala-CO-amide-C4-Boc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H28N2O6 |

|---|---|

Molecular Weight |

344.40 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoyl]amino]propanoyl]amino]propanoic acid |

InChI |

InChI=1S/C16H28N2O6/c1-10(14(21)18-11(2)15(22)23)17-12(19)8-6-7-9-13(20)24-16(3,4)5/h10-11H,6-9H2,1-5H3,(H,17,19)(H,18,21)(H,22,23)/t10-,11-/m0/s1 |

InChI Key |

XALXADJTPFKOPK-QWRGUYRKSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)CCCCC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)CCCCC(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of a Boc-L-alanine C4 Amide Linker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of a Boc-L-alanine C4 amide linker, a valuable building block in pharmaceutical and peptide research. The document outlines a reliable two-step synthetic pathway, including detailed experimental protocols, quantitative data, and characterization methods. This guide is intended to equip researchers with the necessary information to successfully synthesize and characterize this versatile chemical linker.

Introduction

The Boc-L-alanine C4 amide linker, chemically known as tert-butyl N-(4-(((S)-2-((tert-butoxycarbonyl)amino)propanamido)butyl)carbamate, incorporates a chiral L-alanine moiety and a four-carbon spacer. The terminal Boc-protected amine groups allow for selective deprotection and further conjugation, making it a useful tool in the development of targeted drug delivery systems, peptide modifications, and various bioconjugation applications. The presence of the C4 chain provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.

This guide focuses on a robust two-step synthetic approach:

-

Mono-Boc protection of 1,4-diaminobutane: This initial step ensures the selective acylation of only one amino group in the subsequent step, preventing the formation of undesired di-substituted byproducts.

-

Amide coupling of Boc-L-alanine with N-Boc-1,4-diaminobutane: The carboxyl group of Boc-L-alanine is activated and reacted with the free amino group of the mono-protected C4 linker to form the target amide bond.

Synthetic Pathway and Experimental Protocols

The overall synthetic scheme is presented below, followed by detailed experimental procedures for each step.

Overall Synthetic Workflow

Caption: Synthetic workflow for the Boc-L-alanine C4 amide linker.

Experimental Procedures

Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-alanine (Boc-L-alanine)

This procedure outlines the protection of the amino group of L-alanine using di-tert-butyl dicarbonate ((Boc)₂O).

-

Materials:

-

L-Alanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Ethyl acetate (EtOAc)

-

4 M Hydrochloric acid (HCl)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Protocol:

-

Suspend L-alanine (1.0 eq) in a mixture of water and THF (1:1 v/v).

-

Cool the suspension to 0 °C using an ice bath.

-

Add sodium hydroxide (1.5 eq) and stir until a clear solution is obtained.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Wash the aqueous residue with a non-polar solvent like hexane or ether to remove excess (Boc)₂O.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 4 M HCl.

-

Extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield Boc-L-alanine as a white solid or colorless oil.

-

Step 2: Synthesis of tert-butyl (4-aminobutyl)carbamate (N-Boc-1,4-diaminobutane)

This protocol describes the selective mono-protection of 1,4-diaminobutane. A large excess of the diamine is crucial to favor the formation of the mono-protected product.

-

Materials:

-

1,4-Diaminobutane

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM)

-

Water (deionized)

-

Ethyl acetate (EtOAc)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Protocol:

-

Dissolve a large excess of 1,4-diaminobutane (5-10 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in dichloromethane to the stirred diamine solution over several hours using a syringe pump.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water to remove the excess 1,4-diaminobutane.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude product.

-

Purify the N-Boc-1,4-diaminobutane by column chromatography on silica gel.

-

Step 3: Amide Coupling to Synthesize the Boc-L-alanine C4 Amide Linker

This procedure details the coupling of Boc-L-alanine with N-Boc-1,4-diaminobutane using HBTU as the coupling reagent.

-

Materials:

-

Boc-L-alanine (from Step 1)

-

N-Boc-1,4-diaminobutane (from Step 2)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Protocol:

-

Dissolve Boc-L-alanine (1.0 eq) in anhydrous DMF.

-

Add HBTU (1.05 eq) and DIPEA (2.5 eq) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

-

Add a solution of N-Boc-1,4-diaminobutane (1.0 eq) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure Boc-L-alanine C4 amide linker.

-

Data Presentation

The following tables summarize the key quantitative data for the synthesis of the Boc-L-alanine C4 amide linker.

Table 1: Summary of Reagents and Typical Yields

| Step | Product | Key Reagents | Typical Yield (%) |

| 1 | Boc-L-alanine | L-alanine, (Boc)₂O, NaOH | 90-98% |

| 2 | N-Boc-1,4-diaminobutane | 1,4-Diaminobutane, (Boc)₂O | 40-60% |

| 3 | Boc-L-alanine C4 Amide Linker | Boc-L-alanine, N-Boc-1,4-diaminobutane, HBTU, DIPEA | 75-90% |

Table 2: Characterization Data for the Final Product

| Analysis | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~6.5 (br s, 1H, NH-amide), ~5.0 (br s, 1H, NH-Boc Ala), ~4.8 (br s, 1H, NH-Boc C4), ~4.1 (m, 1H, CH-Ala), ~3.2 (m, 2H, CH₂-NH-amide), ~3.1 (m, 2H, CH₂-NH-Boc), ~1.5 (m, 4H, CH₂-CH₂), 1.44 (s, 9H, Boc), 1.42 (s, 9H, Boc), 1.35 (d, 3H, CH₃-Ala) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~173 (C=O, amide), ~156 (C=O, Boc), ~80 (C(CH₃)₃, Boc), ~50 (CH-Ala), ~40 (CH₂-NH), ~28 (C(CH₃)₃, Boc), ~27 (CH₂), ~18 (CH₃-Ala) |

| Mass Spec. (ESI+) | Expected m/z for C₁₇H₃₃N₃O₅: [M+H]⁺ = 360.2, [M+Na]⁺ = 382.2 |

Visualization of Key Processes

Amide Coupling Mechanism

The following diagram illustrates the HBTU-mediated amide coupling mechanism.

Caption: HBTU-mediated amide bond formation.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of a Boc-L-alanine C4 amide linker. By following the outlined two-step process, researchers can reliably produce this valuable chemical tool for a range of applications in drug development and biotechnology. The provided data and visualizations aim to facilitate a thorough understanding of the synthetic process and the characterization of the final product.

Spectroscopic and Synthetic Profile of N-(tert-butoxycarbonyl)-L-alanyl-butylamide

An In-depth Technical Guide for Researchers

This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for a representative "Ala-CO-amide-C4-Boc" compound, identified here as N-(tert-butoxycarbonyl)-L-alanyl-butylamide. Due to the absence of publicly available experimental data for this specific molecule, this document presents predicted spectroscopic values based on data from the closely related precursor, N-(tert-butoxycarbonyl)-L-alanine (Boc-Ala-OH), and established principles of NMR and mass spectrometry. The experimental protocols provided are established methods for the synthesis and analysis of protected amino acid amides.

Assumed Structure:

The compound addressed in this guide is N-(tert-butoxycarbonyl)-L-alanyl-butylamide, with the following structure:

(Correction: The Boc group is on the Nitrogen of Alanine)

Corrected representation:

Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for N-(tert-butoxycarbonyl)-L-alanyl-butylamide.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Tentative Assignment |

| ~5.1 | br s | 1H | Ala-NH-Boc |

| ~4.1 | m | 1H | Ala-α-CH |

| ~3.2 | q | 2H | NH-CH₂ -CH₂-CH₂-CH₃ |

| ~1.5 | m | 2H | NH-CH₂-CH₂ -CH₂-CH₃ |

| 1.44 | s | 9H | Boc-(CH₃)₃ |

| ~1.38 | m | 2H | NH-CH₂-CH₂-CH₂ -CH₃ |

| 1.35 | d | 3H | Ala-β-CH₃ |

| 0.92 | t | 3H | NH-CH₂-CH₂-CH₂-CH₃ |

Solvent: CDCl₃. Predicted values are based on data for similar Boc-protected amino acids and peptides.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Tentative Assignment |

| ~173 | Ala C=O (Amide) |

| ~155 | Boc C=O |

| ~80 | Boc C -(CH₃)₃ |

| ~50 | Ala α-C |

| ~39 | NH-CH₂ -CH₂-CH₂-CH₃ |

| ~32 | NH-CH₂-CH₂ -CH₂-CH₃ |

| 28.3 | Boc C-(CH₃ )₃ |

| ~20 | NH-CH₂-CH₂-CH₂ -CH₃ |

| ~18 | Ala β-C |

| ~13.8 | NH-CH₂-CH₂-CH₂-CH₃ |

Solvent: CDCl₃. Predicted values are based on data for similar Boc-protected amino acids and peptides.

Table 3: Predicted Mass Spectrometry Data

| Technique | Parameter | Predicted Value |

| Electrospray Ionization (ESI-MS) | [M+H]⁺ | 245.18 |

| [M+Na]⁺ | 267.16 | |

| Molecular Weight | 244.32 |

Experimental Protocols

2.1. Synthesis of N-(tert-butoxycarbonyl)-L-alanyl-butylamide

This protocol describes a standard method for amide bond formation using a carbodiimide coupling agent.

Materials:

-

N-(tert-butoxycarbonyl)-L-alanine (Boc-Ala-OH)

-

n-Butylamine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Boc-Ala-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC (1.2 equivalents) or a solution of DCC (1.1 equivalents) in DCM to the mixture.

-

Stir the reaction at 0 °C for 30 minutes.

-

Add n-butylamine (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

If DCC was used, filter off the dicyclohexylurea (DCU) byproduct.

-

Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

2.2. NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-25 mg of the purified product for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.[1]

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

-

Cap the NMR tube and label it appropriately.

Data Acquisition:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence.

Data Processing:

-

Apply a Fourier transform to the raw Free Induction Decay (FID) signal.[1]

-

Perform phase and baseline corrections on the resulting spectrum.[1]

-

Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities.

2.3. Mass Spectrometry

Sample Preparation:

-

Prepare a stock solution of the purified product in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase to be used for analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

Data Acquisition:

-

Instrument: An electrospray ionization mass spectrometer (ESI-MS).

-

Ionization Mode: Positive ion mode is typically used for this type of compound to observe [M+H]⁺ and [M+Na]⁺ adducts.

-

Analysis: The sample can be introduced by direct infusion or via liquid chromatography (LC-MS).

Data Analysis:

-

Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

-

Identify the peaks corresponding to the protonated molecule ([M+H]⁺) and other common adducts.

-

Compare the observed m/z values with the calculated exact mass of the target compound.

Visualizations

Caption: Workflow for the synthesis of the target amide.

Caption: Workflow for NMR and MS spectroscopic analysis.

References

Technical Guide: Solubility of N-α-Boc-L-alaninamide Derivatives in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of N-α-tert-butyloxycarbonyl-L-alaninamide and its derivatives, with a specific focus on the conceptual solubility of a C4-alkylated amide variant (Ala-CO-amide-C4-Boc). While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the expected solubility trends based on the physicochemical properties of related compounds. Furthermore, it provides detailed experimental protocols for determining solubility, enabling researchers to generate precise data for their specific applications.

Introduction

N-α-Boc-L-alaninamide and its derivatives are important building blocks in peptide synthesis and medicinal chemistry. The tert-butyloxycarbonyl (Boc) protecting group is crucial for managing the reactivity of the alpha-amino group during peptide coupling reactions. The solubility of these protected amino acid amides in various organic solvents is a critical parameter that influences reaction kinetics, purification efficiency, and overall yield. Understanding and predicting the solubility of these compounds is therefore essential for process optimization and the successful development of peptide-based therapeutics.

This guide will discuss the factors influencing the solubility of Boc-protected alaninamide derivatives and provide a framework for its experimental determination.

Factors Influencing Solubility

The solubility of a molecule like this compound is governed by the principle of "like dissolves like," where compounds tend to dissolve in solvents with similar polarity.[1] Several key structural features of this molecule will dictate its solubility profile in different organic solvents:

-

Boc Protecting Group: The bulky and hydrophobic tert-butyloxycarbonyl (Boc) group significantly increases the nonpolar character of the molecule. This feature generally enhances solubility in nonpolar organic solvents.[2]

-

Alanine Side Chain: The small, nonpolar methyl side chain of alanine contributes to the overall hydrophobicity of the molecule.

-

Amide Groups: The presence of two amide linkages introduces polar character and the capacity for hydrogen bonding, both as a donor (N-H) and an acceptor (C=O). This can contribute to solubility in more polar solvents.

-

C4-Alkyl Amide: The addition of a four-carbon alkyl chain (butyl group) to the C-terminal amide further increases the nonpolar, hydrophobic nature of the molecule.

Based on these structural components, this compound is expected to be a largely nonpolar molecule with some capacity for hydrogen bonding.

Qualitative Solubility Profile

For this compound, the addition of the C4-alkyl chain would likely decrease its solubility in polar solvents like water and increase its solubility in nonpolar organic solvents compared to Boc-Ala-NH2.

Quantitative Solubility Data

As of the preparation of this guide, specific, publicly available quantitative solubility data for this compound is limited. The determination of these values requires experimental measurement. The following table is provided as a template for researchers to populate with their own experimentally determined data, which will facilitate the comparison of solubility across different solvents and conditions.

| Organic Solvent | Chemical Formula | Polarity Index | Expected Solubility of this compound | Experimentally Determined Solubility (mg/mL at 25°C) |

| Hexane | C₆H₁₄ | 0.1 | High | Data to be determined |

| Toluene | C₇H₈ | 2.4 | High | Data to be determined |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | High | Data to be determined |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | High | Data to be determined |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Moderate to High | Data to be determined |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Moderate | Data to be determined |

| Acetone | C₃H₆O | 5.1 | Moderate | Data to be determined |

| Isopropanol | C₃H₈O | 3.9 | Low to Moderate | Data to be determined |

| Acetonitrile | C₂H₃N | 5.8 | Low to Moderate | Data to be determined |

| Ethanol | C₂H₅OH | 4.3 | Low | Data to be determined |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Moderate | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Moderate | Data to be determined |

| Methanol | CH₃OH | 5.1 | Low | Data to be determined |

| Water | H₂O | 10.2 | Very Low | Data to be determined |

Experimental Protocol for Solubility Determination

A widely accepted and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[1] This protocol provides a foundational technique for generating the quantitative data for the table above.

Materials

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Sealed glass vials or flasks

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or gravimetric analysis equipment

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. An excess is confirmed by the presence of undissolved solid after the equilibration period.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely seal the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker and agitate for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

Once equilibrium is established, remove the vial from the shaker.

-

Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful filtration of the supernatant through a chemically inert syringe filter.

-

-

Quantification of Solute:

-

The concentration of the solute in the clear, saturated filtrate is then determined using a suitable analytical technique.

-

High-Performance Liquid Chromatography (HPLC): This is a common and accurate method.

-

Generate a calibration curve using standard solutions of this compound of known concentrations.

-

Inject a known volume of the filtered saturated solution into the HPLC system.

-

Determine the concentration of the solute by comparing its peak area to the calibration curve.

-

-

Gravimetric Analysis:

-

Carefully transfer a known volume of the filtered saturated solution to a pre-weighed container.

-

Evaporate the solvent under reduced pressure or in a fume hood.

-

Once the solvent is removed, dry the container with the residue to a constant weight.

-

The final weight of the residue corresponds to the mass of the compound dissolved in the known volume of the solvent.

-

-

-

Data Reporting:

-

Solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the generalized workflow for determining equilibrium solubility using the shake-flask method.

Caption: A generalized workflow for determining equilibrium solubility.

Logical Relationships in Solubility Prediction

The following diagram illustrates the logical relationship between the molecular features of this compound and its expected solubility.

Caption: Molecular features influencing expected solubility.

Conclusion

While specific quantitative data for the solubility of this compound in various organic solvents requires experimental determination, its molecular structure provides strong indications of its likely behavior. The presence of the Boc group and the C4-alkyl chain suggests good solubility in nonpolar to moderately polar aprotic solvents. For researchers and drug development professionals, the experimental protocol outlined in this guide provides a robust framework for generating the precise solubility data needed for process development, optimization, and formulation.

References

Stability of Ala-CO-amide-C4-Boc Under Acidic and Basic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical stability of N-tert-butoxycarbonyl-L-alanyl-butylamide (Ala-CO-amide-C4-Boc) under both acidic and basic conditions. The stability of this molecule is paramount in various applications, including peptide synthesis, drug delivery, and proteomics, where controlled deprotection and resistance to degradation are critical. This document outlines the degradation pathways, provides estimated quantitative stability data, details experimental protocols for stability assessment, and visualizes the reaction mechanisms.

Overview of Chemical Stability

The this compound molecule consists of two primary functional groups that dictate its stability: the tert-butoxycarbonyl (Boc) protecting group on the N-terminus of the alanine and the secondary amide bond linking the alanine to a butyl group. These two groups exhibit distinct susceptibilities to acidic and basic environments.

-

Boc Protecting Group: The Boc group is notoriously labile in acidic conditions, a characteristic frequently exploited for its removal in synthetic chemistry.[] Conversely, it is generally stable under neutral and basic conditions.[][2]

-

Amide Bond: The amide bond is exceptionally stable due to resonance delocalization, making it resistant to cleavage.[3] Its hydrolysis, whether acid- or base-catalyzed, typically requires harsh conditions such as elevated temperatures and prolonged reaction times.[4]

Quantitative Stability Data

Stability under Acidic Conditions

| pH | Temperature | Incubation Time | Expected % Intact this compound | Predominant Degradation Pathway |

| < 1 | Room Temp. | 1 hour | < 10% | Rapid cleavage of the Boc group |

| 1 | Room Temp. | 24 hours | < 5% | Cleavage of the Boc group |

| 4 | Room Temp. | 24 hours | > 95% | Minimal to no degradation |

| 4 | 50°C | 24 hours | ~90% | Slow cleavage of the Boc group |

| 1 | 100°C | 1 hour | < 1% | Rapid cleavage of the Boc group and slow amide hydrolysis |

Note: Data is estimated based on the general stability of Boc-protected amines and amides.

Stability under Basic Conditions

| pH | Temperature | Incubation Time | Expected % Intact this compound | Predominant Degradation Pathway |

| 9 | Room Temp. | 24 hours | > 99% | Negligible degradation |

| 12 | Room Temp. | 24 hours | > 98% | Very slow amide hydrolysis |

| 12 | 100°C | 24 hours | < 50% | Significant amide hydrolysis |

| >13 (e.g., 1M NaOH) | 100°C | 4 hours | < 20% | Rapid amide hydrolysis |

Note: Data is estimated based on the general stability of Boc-protected amines and amides.

Experimental Protocols for Stability Assessment

The following are detailed protocols for evaluating the stability of this compound.

Acidic Stability Testing

Objective: To quantify the rate of Boc group cleavage and amide bond hydrolysis under acidic conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solutions of varying concentrations (e.g., pH 1, pH 4)

-

Organic solvent (e.g., acetonitrile, methanol)

-

Water, HPLC grade

-

HPLC system with a C18 column

-

LC-MS system for product identification

-

pH meter

-

Thermostatically controlled water bath or incubator

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in methanol).

-

Prepare acidic buffers at the desired pH values (e.g., pH 1 and pH 4) using HCl.

-

In separate vials, add a small aliquot of the this compound stock solution to the acidic buffers to achieve a final concentration of, for example, 100 µg/mL.

-

Incubate the vials at the desired temperatures (e.g., room temperature, 50°C).

-

At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each vial.

-

Quench the reaction by neutralizing the sample with a suitable base (e.g., sodium bicarbonate solution) to a pH of ~7.

-

Analyze the samples by reverse-phase HPLC to quantify the remaining this compound and the formation of degradation products (Ala-CO-amide-C4).

-

Use LC-MS to confirm the identity of the degradation products.

HPLC Method:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., 10-90% B over 15 minutes).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

Basic Stability Testing

Objective: To quantify the rate of amide bond hydrolysis under basic conditions.

Materials:

-

This compound

-

Sodium hydroxide (NaOH) solutions of varying concentrations (e.g., pH 9, pH 12, 1M NaOH)

-

Organic solvent (e.g., acetonitrile, methanol)

-

Water, HPLC grade

-

HPLC system with a C18 column

-

LC-MS system for product identification

-

pH meter

-

Thermostatically controlled water bath or incubator

Procedure:

-

Follow steps 1 and 2 as in the acidic stability protocol, but prepare basic solutions using NaOH.

-

In separate vials, add a small aliquot of the this compound stock solution to the basic solutions.

-

Incubate the vials at the desired temperatures (e.g., room temperature, 100°C).

-

At specified time points, withdraw an aliquot from each vial.

-

Quench the reaction by neutralizing the sample with a suitable acid (e.g., HCl) to a pH of ~7.

-

Analyze the samples by reverse-phase HPLC to quantify the remaining this compound and the formation of Boc-Alanine and butylamine.

-

Use LC-MS to confirm the identity of the degradation products.

HPLC Method:

-

Use the same HPLC method as described for the acidic stability testing.

Degradation Pathways and Mechanisms

The degradation of this compound proceeds through distinct mechanisms under acidic and basic conditions.

Acid-Catalyzed Degradation

Under acidic conditions, the primary degradation pathway is the cleavage of the Boc group. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the departure of the stable tert-butyl cation, which then eliminates a proton to form isobutylene. The resulting carbamic acid is unstable and readily decarboxylates to yield the protonated amino group. Amide hydrolysis can also occur under strong acidic conditions and heat, proceeding through protonation of the amide carbonyl, nucleophilic attack by water, and subsequent cleavage of the C-N bond.

Caption: Acid-catalyzed degradation pathways of this compound.

Base-Catalyzed Degradation

Under basic conditions, the Boc group is stable. The degradation pathway is the hydrolysis of the amide bond. This reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide, forming a tetrahedral intermediate. This intermediate then collapses, with the expulsion of the butylamine anion, which is subsequently protonated by the solvent to yield butylamine. The other product is the carboxylate of Boc-alanine.

References

Exploring the conformational space of Ala-CO-amide-C4-Boc

An In-Depth Guide to the Conformational Landscape of N-Acetyl-L-alanyl-N'-tert-butylamide

Introduction

The conformational analysis of peptides is a cornerstone of structural biology and rational drug design. Small dipeptide models serve as fundamental systems for elucidating the intrinsic conformational preferences of amino acid residues, which in turn dictate the complex three-dimensional structures of proteins. This guide focuses on N-acetyl-L-alanyl-N'-tert-butylamide, a derivative of the canonical alanine dipeptide (Ac-Ala-NHMe). This molecule is an excellent model for studying the influence of bulky, non-polar groups on the peptide backbone. Its structure is defined by the torsional angles of its backbone: phi (φ, C'-N-Cα-C'), psi (ψ, N-Cα-C'-N), and omega (ω, Cα-C'-N-Cα). While the peptide bond (ω) is typically constrained to a planar trans conformation (ω ≈ 180°), the flexibility of the φ and ψ angles allows the molecule to adopt various conformations. The accessible regions of the φ-ψ space are famously visualized in a Ramachandran plot, which maps the sterically allowed and energetically favorable conformations.

This document provides a technical exploration of the conformational space of this alanine dipeptide analogue, integrating data from advanced computational methods and experimental protocols.

Theoretical Conformational Analysis

Computational chemistry provides powerful tools to map the potential energy surface (PES) of flexible molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations can identify stable low-energy conformers and the energy barriers between them.

For the alanine dipeptide, a model system closely related to the topic molecule, extensive computational studies have been performed. These studies identify several key stable conformers.[1] High-level electronic structure calculations have located multiple minima on the Ramachandran plot, including the C7eq, C5, C7ax, β2, and αL conformations.[1] The relative stability of these conformers is determined by a delicate balance of intramolecular hydrogen bonds, steric hindrance, and dipole-dipole interactions. The introduction of a bulky tert-butyl group on the C-terminal amide, as in N-acetyl-L-alanyl-N'-tert-butylamide, restricts the available conformational space compared to simpler analogues like N-acetyl-L-alanine-N',N'-dimethylamide (Ac-Ala-NMe2).[2] This is primarily because the bulky group prevents the formation of certain stabilizing intramolecular hydrogen bonds.[2]

Computational Protocol: Ab Initio/DFT Calculations

A typical workflow for the computational analysis of dipeptide conformation involves the following steps:

-

Initial Structure Generation : A grid of starting geometries is created by systematically rotating the φ and ψ dihedral angles (e.g., in 15° increments) across the entire -180° to +180° range.[3]

-

Geometry Optimization : Each starting geometry is subjected to energy minimization. This process adjusts all geometric parameters (bond lengths, angles, and dihedrals) to find the nearest local energy minimum on the potential energy surface. A common approach is to perform an initial optimization at a lower level of theory (e.g., RHF/6-31G*) followed by re-optimization of unique minima at a higher, more accurate level (e.g., MP2/6-311++G** or B3LYP/6-31+G**).

-

Frequency Analysis : A second derivative (frequency) calculation is performed for each optimized structure to confirm that it is a true minimum (i.e., has no imaginary frequencies) and to calculate thermodynamic properties like Gibbs free energy.

-

Potential Energy Surface Mapping : The energies of all optimized minima are plotted on a Ramachandran map to visualize the conformational landscape. Contour lines are used to represent energy levels relative to the global minimum.

Quantitative Computational Data

The following table summarizes the calculated dihedral angles for the principal conformers of the alanine dipeptide (Ac-Ala-NHMe), which serves as a foundational model. The presence of a C-terminal tert-butyl group would be expected to destabilize conformers reliant on C-terminal N-H hydrogen bonding, such as the C7 structures.

| Conformer | φ Angle (°) (BLYP/TZVP+) | ψ Angle (°) (BLYP/TZVP+) | Relative Energy (kcal/mol) (MP2/aug-cc-pVDZ) |

| C7eq | -79.0 | 142.0 | 0.00 |

| C5 | -163.0 | 161.0 | 0.88 |

| C7ax | 67.0 | -72.0 | 2.13 |

| β2 | -143.0 | 26.0 | 2.89 |

| αL | 56.0 | 45.0 | 3.39 |

| α' | -54.0 | -40.0 | 4.34 |

Experimental Conformational Analysis

Experimental techniques provide crucial validation for computational models and offer insights into molecular behavior in different environments (solution vs. solid state).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier technique for determining the three-dimensional structure and dynamics of peptides in solution. By measuring parameters like Nuclear Overhauser Effects (NOEs), J-coupling constants, and residual dipolar couplings (RDCs), one can derive distance and angular restraints to define the conformational ensemble. For instance, studies on Ac-L-Ala-NHMe in a liquid-crystalline medium identified a single predominant PII conformer with (φ ≈ −85°, ψ ≈ +160°), demonstrating how environment can select for specific conformations.

-

Sample Preparation : The peptide is dissolved in a suitable deuterated solvent (e.g., D₂O, CDCl₃) to a concentration typically in the millimolar range. For RDC measurements, the peptide is dissolved in a liquid crystal medium (e.g., cesium pentadecafluorooctanoate in water).

-

Data Acquisition : A suite of 1D and 2D NMR experiments is performed.

-

1D ¹H NMR : Provides an initial overview of the sample's purity and conformational complexity.

-

2D TOCSY (Total Correlation Spectroscopy) : Used to assign all proton resonances within a given amino acid residue.

-

2D NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy) : Provides inter-proton distance information. Strong NOEs correspond to short distances (< 5 Å).

-

J-Coupling Measurement : The ³JHN-Hα coupling constant is measured from high-resolution 1D or 2D spectra. This value is related to the φ dihedral angle via the Karplus equation.

-

-

Structure Calculation : The experimentally derived distance and dihedral angle restraints are used as input for structure calculation software (e.g., CYANA, CNS). The software generates an ensemble of structures consistent with the experimental data, providing a comprehensive view of the peptide's conformational space in solution.

X-Ray Crystallography

X-ray crystallography provides an atomic-resolution view of a molecule's conformation in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map can be constructed, revealing the precise arrangement of atoms. This method gives the absolute configuration of a molecule and is invaluable for rational drug design. While a specific structure for Ala-CO-amide-C4-Boc is not available, the technique has been successfully applied to numerous Boc-protected amino acid and peptide derivatives.

-

Crystallization : The purified peptide is dissolved in a solvent system and allowed to slowly evaporate or undergo vapor diffusion against a precipitant. This process is often screened across hundreds of conditions to find one that yields high-quality, single crystals.

-

Data Collection : A suitable crystal is mounted on a goniometer and cooled in a cryostream (e.g., liquid nitrogen). The crystal is then exposed to a collimated X-ray beam, and the resulting diffraction patterns are recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement : The diffraction data (spot intensities and positions) are processed to determine the unit cell dimensions and space group. The phases of the structure factors are determined (phasing), and an initial electron density map is calculated. An atomic model is built into this map and refined against the experimental data to achieve the best possible fit, resulting in a final, high-resolution crystal structure.

Raman Optical Activity (ROA)

ROA is a chiroptical spectroscopic technique that measures the small difference in the intensity of Raman scattering from chiral molecules using right- and left-circularly polarized light. ROA spectra are highly sensitive to molecular conformation, particularly the peptide backbone angles. Studies on Ac-Ala-NHMe have demonstrated that by fitting experimental ROA spectra with theoretical curves, it is possible to map the potential energy surface and determine the relative populations of different conformers in solution.

Logical Relationships of Key Conformations

The conformational space of an alanine dipeptide can be categorized into several key regions on the Ramachandran plot, each corresponding to secondary structure elements found in proteins.

Summary of Experimental Data

| Method | Key Parameters Measured | Key Findings for Alanine Dipeptide Analogues |

| NMR Spectroscopy | ³JHN-Hα coupling constants, NOE distances, Residual Dipolar Couplings (RDCs). | In solution, the peptide exists in dynamic equilibrium. In a liquid crystal environment, the PII conformation (φ ≈ -85°, ψ ≈ +160°) is dominant for Ac-Ala-NHMe. |

| X-Ray Crystallography | Atomic coordinates, unit cell dimensions, space group. | Provides a static, high-resolution picture of the conformation in the solid state, which may differ from the solution state. |

| Raman Optical Activity | ROA intensity differences. | Allows for mapping the potential energy surface in solution and identifying the most favored conformers by fitting experimental spectra. |

Conclusion

The conformational space of N-acetyl-L-alanyl-N'-tert-butylamide is governed by the interplay of steric constraints imposed by its bulky side group and the intrinsic torsional preferences of the peptide backbone. Computational studies on model alanine dipeptides reveal a complex potential energy surface with multiple stable minima, including helical and extended structures. Experimental techniques like NMR and ROA spectroscopy confirm that these peptides are conformationally flexible in solution, with the populated states and their relative energies being sensitive to the solvent environment. X-ray crystallography offers a precise, albeit static, view of the molecule's solid-state structure. A comprehensive understanding of this model system, achieved by integrating theoretical and experimental approaches, is vital for refining molecular mechanics force fields and advancing the principles of protein design and drug development.

References

The Strategic Acylation of Alanine at the C4 Position: A Technical Guide to Enhancing Carbapenem Bioavailability

For Immediate Release

A Deep Dive into C4-Acylated Alanine Derivatives as Oral Prodrugs for Carbapenem Antibiotics

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic application of C4-acylated alanine derivatives to improve the oral bioavailability of carbapenem antibiotics. Carbapenems are a class of broad-spectrum β-lactam antibiotics crucial for treating severe bacterial infections. However, their utility is largely limited to intravenous administration due to poor oral absorption. The derivatization of carbapenems with an alanine moiety at the C4 position presents a promising prodrug strategy to overcome this limitation, potentially enabling the development of effective oral carbapenem therapies.

Introduction: The Challenge of Oral Carbapenem Delivery

Carbapenems, such as imipenem and meropenem, are highly effective against a wide range of Gram-positive and Gram-negative bacteria, including many multi-drug resistant strains. Their mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). Despite their potent bactericidal activity, the clinical use of carbapenems is restricted to parenteral routes, which necessitates hospitalization and increases healthcare costs. The poor oral bioavailability of these antibiotics is a significant hurdle in transitioning patients from inpatient to outpatient care and in treating less severe infections in a community setting.

The C4-Acylated Alanine Prodrug Strategy

A key strategy to enhance the oral absorption of carbapenems involves their modification into prodrugs. A particularly successful approach has been the acylation of an alanine derivative at the C4 position of the carbapenem core structure. This modification is designed to leverage the body's natural peptide transport mechanisms in the gastrointestinal tract to facilitate absorption. Once absorbed, the prodrug is designed to be cleaved by endogenous enzymes, releasing the active carbapenem into the bloodstream.

This guide focuses on the application of this strategy to novel aminomethyl tetrahydrofuranyl-1β-methylcarbapenems, demonstrating how the addition of an L-alanine moiety can dramatically improve oral efficacy.

Quantitative Efficacy Data

The effectiveness of the C4-acylated alanine prodrug strategy is demonstrated by in vivo studies in murine infection models. The median effective dose (ED₅₀) is a critical quantitative measure of a drug's potency. The following tables summarize the ED₅₀ values for parent carbapenems and their corresponding L-alanine prodrugs when administered orally (p.o.) and subcutaneously (s.c.) to mice with acute lethal infections.

Table 1: Comparative Efficacy (ED₅₀ in mg/kg) of Parent Carbapenems and their L-Alanine Prodrugs against Staphylococcus aureus

| Compound | Oral (p.o.) ED₅₀ (mg/kg) | Subcutaneous (s.c.) ED₅₀ (mg/kg) |

| Parent Carbapenem ( CL 191 ,121) | 0.9 | 0.11 |

| L-Alanine Prodrug of CL 191 ,121 | 0.11 | 0.11 |

| Parent Carbapenem ( CL 190 ,294) | >32 | 1.1 |

| L-Alanine Prodrug of CL 190 ,294 | 3.0 | 2.5 |

| Parent Carbapenem ( CL 188 ,624) | 16 | 0.4 |

| L-Alanine Prodrug of CL 188 ,624 | 2.0 | 1.1 |

Table 2: Oral Efficacy (ED₅₀ in mg/kg) of L-Alanine Prodrugs against Various Bacterial Pathogens

| Bacterial Strain | L-Alanine Prodrug of CL 191 ,121 ED₅₀ (mg/kg) |

| Escherichia coli | <0.1 |

| Enterobacter cloacae | 0.2 |

| Streptococcus pneumoniae (penicillin-susceptible) | 0.1 |

| Morganella morganii | 1.0 |

| Serratia marcescens | 2.0 |

| Streptococcus pneumoniae (penicillin-resistant) | 1.0 |

| Klebsiella pneumoniae (ESBL-producing) | 4.0 |

The data clearly indicate a significant improvement in the oral efficacy of the carbapenems when formulated as L-alanine prodrugs, with ED₅₀ values decreasing by up to 8-fold. Notably, the subcutaneous efficacy remains comparable, suggesting that the modification does not compromise the intrinsic activity of the parent drug.

Experimental Protocols

Synthesis of C4-Acylated Alanine Carbapenem Prodrugs

The synthesis of peptide derivatives of C4-β-aminoalkyl carbapenems can be achieved through the use of amino acid N-carboxy anhydrides (NCAs). This method facilitates the formation of the peptide bond between the amino group on the C4 side chain of the carbapenem and the carboxyl group of alanine.

General Procedure:

-

Preparation of Alanine N-Carboxy Anhydride (Ala-NCA): L-alanine is reacted with phosgene or a phosgene equivalent (e.g., triphosgene) in an inert solvent (e.g., anhydrous tetrahydrofuran) to yield the corresponding Ala-NCA. The reaction is typically carried out at a controlled temperature (e.g., 0-5°C) and monitored for completion by infrared spectroscopy (disappearance of the amino acid starting material and appearance of the characteristic anhydride peaks).

-

Coupling Reaction: The C4-β-aminoalkyl carbapenem precursor is dissolved in a suitable aprotic solvent (e.g., dimethylformamide). The Ala-NCA, dissolved in the same solvent, is added portion-wise to the carbapenem solution at a low temperature (e.g., -20°C to 0°C). The reaction mixture is stirred for a specified period until the coupling is complete, as monitored by thin-layer chromatography or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: The reaction is quenched with a proton source (e.g., water or a mild acid). The product is then extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by preparative HPLC to yield the desired C4-acylated alanine carbapenem prodrug.

-

Characterization: The final product is characterized by standard analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and HPLC to confirm its structure and purity.

In Vivo Efficacy Testing in a Murine Infection Model

The in vivo efficacy of the synthesized prodrugs is evaluated in a murine acute lethal infection model.

General Procedure:

-

Bacterial Challenge: Mice (e.g., Swiss Webster) are intraperitoneally infected with a lethal dose of a clinically relevant bacterial strain (e.g., Staphylococcus aureus, Escherichia coli). The bacterial inoculum is prepared from an overnight culture and diluted in a suitable medium (e.g., brain heart infusion broth with mucin) to achieve the desired lethal dose (typically a dose that causes mortality in control animals within 24-48 hours).

-

Drug Administration: The test compounds (parent carbapenem and alanine prodrugs) are formulated in a suitable vehicle (e.g., 0.2% aqueous carboxymethylcellulose). A single dose of the compound is administered to groups of mice at various concentrations either orally (p.o.) by gavage or subcutaneously (s.c.) at a designated time post-infection (e.g., 1 hour).

-

Observation and Data Collection: The animals are observed for a period of 7 to 14 days, and the number of survivors in each treatment group is recorded.

-

Calculation of ED₅₀: The median effective dose (ED₅₀), the dose that protects 50% of the infected animals from mortality, is calculated using a statistical method such as the probit analysis.

Visualizing the Concepts

To further elucidate the concepts discussed in this guide, the following diagrams are provided.

Conclusion and Future Directions

The C4-acylation of alanine derivatives onto carbapenem antibiotics represents a highly promising and clinically relevant strategy to overcome the long-standing challenge of poor oral bioavailability. The significant improvement in oral efficacy, as demonstrated by the presented in vivo data, underscores the potential of this approach to expand the therapeutic utility of carbapenems. This could lead to the development of new oral treatment options for a variety of bacterial infections, facilitating earlier hospital discharge and improving patient convenience.

Future research in this area should focus on optimizing the linker chemistry between the alanine moiety and the carbapenem core to fine-tune the rate of enzymatic cleavage and further enhance the pharmacokinetic profile. Additionally, the exploration of other amino acid derivatives at the C4 position could lead to the discovery of prodrugs with even greater oral bioavailability and broader applicability. The "dual-purpose" antibacterial mechanism suggested for beta-chloroalanyl derivatives warrants further investigation to elucidate its mode of action and potential for combating resistant bacteria. The continued development of such innovative prodrug strategies will be critical in the ongoing fight against bacterial infections.

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of a C-Terminal Alanine-Amide with a C4 Linker using Boc Chemistry

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in the fields of peptide chemistry, drug discovery, and materials science. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established method for SPPS, particularly for the synthesis of complex and C-terminally modified peptides. This document provides a detailed protocol for the synthesis of a peptide with a C-terminal alanine amide, tethered to the solid support via a C4-amide linker, using Boc-SPPS. This modification can be useful for creating peptide libraries with varied C-terminal functionalities or for mimicking specific biological structures.

This protocol outlines a stepwise approach, beginning with the coupling of a C4 linker, specifically N-Boc-4-aminobutyric acid, to a benzhydrylamine (BHA) resin. This is followed by the deprotection of the linker's amino group and the subsequent coupling of Boc-L-Ala-OH. The protocols provided are intended for researchers, scientists, and drug development professionals familiar with the principles of SPPS.

Materials and Reagents

Resins and Amino Acids

-

Benzhydrylamine (BHA) resin or 4-methylbenzhydrylamine (MBHA) resin (100-200 mesh, substitution level: 0.5-1.0 mmol/g)[1]

-

N-Boc-4-aminobutyric acid

-

Boc-L-Ala-OH

Solvents

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Isopropyl alcohol (IPA)

-

Methanol (MeOH)

-

Diethyl ether (cold)

Reagents

-

Coupling Reagents:

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

-

Deprotection Reagent:

-

Trifluoroacetic acid (TFA)

-

-

Neutralization Reagent:

-

N,N-Diisopropylethylamine (DIPEA)

-

-

Washing Solvents:

-

DMF, DCM, IPA

-

-

Monitoring Reagents:

-

Kaiser Test Kit (for primary amines)

-

-

Cleavage Cocktail:

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

-

Scavengers (e.g., anisole, p-cresol)

-

Experimental Protocols

The following protocols describe the manual synthesis of a C-terminal Ala-amide with a C4 linker on a solid support using Boc chemistry. The synthesis is divided into four main stages: resin preparation, C4 linker coupling, Boc-L-Ala-OH coupling, and final cleavage.

Resin Preparation and Swelling

-

Place the desired amount of BHA or MBHA resin (typically 0.1-0.5 mmol scale) into a reaction vessel.

-

Add DCM to the resin and allow it to swell for 30-60 minutes with gentle agitation.

-

Drain the DCM and wash the resin three times with DMF to prepare it for the coupling reaction.

Protocol for Coupling of N-Boc-4-aminobutyric Acid (C4 Linker)

-

Activation of N-Boc-4-aminobutyric acid:

-

In a separate vial, dissolve N-Boc-4-aminobutyric acid (3 equivalents relative to the resin substitution) and HOBt (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.

-

-

Coupling Reaction:

-

Drain the DMF from the swollen resin.

-

Add the pre-activated N-Boc-4-aminobutyric acid solution to the resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

-

Monitoring and Washing:

-

Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates complete coupling.

-

If the Kaiser test is positive, recouple with a fresh solution of activated N-Boc-4-aminobutyric acid for another 1-2 hours.

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and IPA (2 times).

-

Boc Deprotection of the C4 Linker

-

Wash the resin with DCM (3 times).

-

Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes (pre-wash).

-

Drain the solution and add a fresh solution of 50% TFA in DCM. Agitate for 20-30 minutes.[1]

-

Drain the deprotection solution and wash the resin with DCM (3 times), IPA (2 times), and DMF (3 times).

Neutralization

-

Add a solution of 10% DIPEA in DMF to the resin and agitate for 2 minutes.

-

Drain the neutralization solution and repeat the step.

-

Wash the resin with DMF (5 times) to remove excess base.

Protocol for Coupling of Boc-L-Ala-OH

-

Activation of Boc-L-Ala-OH:

-

In a separate vial, dissolve Boc-L-Ala-OH (3 equivalents relative to the resin substitution) and HOBt (3 equivalents) in DMF.

-

Add DIC (3 equivalents) and allow the mixture to pre-activate for 10-15 minutes.

-

-

Coupling Reaction:

-

Add the activated Boc-L-Ala-OH solution to the neutralized resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Monitoring and Washing:

-

Perform a Kaiser test to monitor the reaction progress.

-

Upon completion, wash the resin with DMF (3 times), DCM (3 times), and MeOH (3 times).

-

Dry the resin under vacuum.

-

Final Cleavage from the Resin

Note: Cleavage with anhydrous HF is highly hazardous and should only be performed by trained personnel in a specialized apparatus.

-

Dry the peptide-resin thoroughly under vacuum.

-

Place the resin in the reaction vessel of an HF cleavage apparatus.

-

Add scavengers (e.g., 10% anisole) to the vessel.

-

Cool the vessel to -78°C (dry ice/acetone bath) and condense anhydrous HF into it.

-

Stir the mixture at 0°C for 1-2 hours.

-

Evaporate the HF under a stream of nitrogen.

-

Wash the resin with cold diethyl ether to precipitate the crude peptide.

-

Collect the precipitated peptide by filtration and dry it under vacuum.

Data Presentation

The following tables summarize typical quantitative data for the described SPPS protocol. Actual results may vary depending on the specific reaction conditions and scale.

Table 1: Reagent Stoichiometry for Coupling Reactions (per 1 mmol of resin substitution)

| Reagent | Equivalents | Molar Amount (mmol) |

| N-Boc-4-aminobutyric acid | 3 | 3 |

| Boc-L-Ala-OH | 3 | 3 |

| DIC | 3 | 3 |

| HOBt | 3 | 3 |

| DIPEA | 10 | 10 |

Table 2: Typical Reaction Parameters and Monitoring

| Step | Reaction Time | Monitoring Method | Expected Result | Typical Coupling Efficiency |

| C4 Linker Coupling | 2-4 hours | Kaiser Test | Negative (yellow) | >99% |

| Linker Boc Deprotection | 20-30 minutes | - | - | >99% |

| Boc-L-Ala-OH Coupling | 1-2 hours | Kaiser Test | Negative (yellow) | >99% |

| Final Cleavage (HF) | 1-2 hours | - | - | 70-90% (crude yield) |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the solid-phase synthesis of Ala-CO-amide-C4-Boc.

Caption: Workflow for the SPPS of a C-terminal Ala-amide with a C4 linker.

Logical Relationship for Troubleshooting Incomplete Coupling

The following diagram outlines the decision-making process when an incomplete coupling reaction is detected.

Caption: Troubleshooting logic for incomplete coupling reactions in SPPS.

References

Application Notes and Protocols for Ala-CO-amide-C4-Boc in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ala-CO-amide-C4-Boc is a cleavable linker utilized in the synthesis of bioconjugates, most notably antibody-drug conjugates (ADCs). This linker system is designed to be stable in systemic circulation and subsequently release its payload within the target cell, leveraging the intracellular environment for cleavage. The design incorporates an alanine residue, which can be susceptible to enzymatic cleavage by proteases such as cathepsins, which are often upregulated in tumor cells. The C4 amide component provides spacing and can influence the physicochemical properties of the resulting conjugate, while the tert-butyloxycarbonyl (Boc) protecting group on a terminal amine allows for selective, late-stage modification or can be deprotected to reveal a primary amine. This primary amine can be crucial for subsequent conjugation steps or for modulating the properties of the final bioconjugate.

The strategic use of such cleavable linkers is a cornerstone of modern ADC design, aiming to maximize the therapeutic window by ensuring targeted payload delivery and minimizing off-target toxicity.[1][2][3]

Core Applications

The primary application for this compound is in the construction of ADCs for targeted cancer therapy. In this context, the linker connects a monoclonal antibody (mAb) that targets a tumor-associated antigen to a potent cytotoxic payload. Upon binding to the target antigen on a cancer cell, the ADC is internalized, and the linker is cleaved within the lysosomal compartment, releasing the cytotoxic agent and inducing cell death.[4][5]

Mechanism of Action of an ADC with a Cleavable Linker

The general mechanism of action for an ADC employing a cleavable linker like this compound involves several key steps:

-

Circulation: The ADC circulates in the bloodstream, with the linker designed to be stable at physiological pH and in the presence of plasma enzymes.

-

Targeting: The antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell.

-

Internalization: The ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

-

Trafficking: The internalized complex is trafficked to endosomes and then to lysosomes.

-

Payload Release: Within the acidic and enzyme-rich environment of the lysosome, the linker is cleaved. For an alanine-containing linker, proteases like cathepsin B can hydrolyze the amide bond.

-

Drug Action: The released cytotoxic payload can then diffuse or be transported into the cytoplasm or nucleus to exert its cell-killing effect.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound Linker

This protocol describes the removal of the Boc protecting group, which is often necessary before conjugation to a payload or for other modifications.

Materials:

-

This compound linker

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Nitrogen or Argon gas

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

Procedure:

-

Dissolve the this compound linker in anhydrous DCM in a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon).

-

To the stirred solution, add an excess of TFA (typically 20-50% v/v).

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by HPLC or LC-MS until the starting material is consumed.

-

Upon completion, remove the DCM and excess TFA by rotary evaporation.

-

The resulting deprotected linker can be co-evaporated with a solvent like toluene to remove residual TFA.

-

The crude product can be purified by an appropriate method, such as preparative HPLC, if necessary.

Protocol 2: Conjugation of a Payload to the Deprotected Linker

This protocol outlines the conjugation of a payload (containing a carboxylic acid group) to the deprotected Ala-CO-amide-C4-amine linker.

Materials:

-

Deprotected Ala-CO-amide-C4-amine linker

-

Payload with a carboxylic acid functional group (e.g., a tubulin inhibitor)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HBTU, HATU)

-

N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

-

Anhydrous Dimethylformamide (DMF) or other suitable aprotic solvent

-

Purification system (e.g., preparative HPLC)

Procedure:

-

Dissolve the payload in anhydrous DMF.

-

Add NHS or HOBt (1.1 equivalents) and DCC (1.1 equivalents) to the payload solution to activate the carboxylic acid. Stir at room temperature for 1-2 hours.

-

In a separate flask, dissolve the deprotected Ala-CO-amide-C4-amine linker in anhydrous DMF.

-

Add the activated payload solution to the linker solution.

-

Stir the reaction mixture at room temperature overnight under an inert atmosphere.

-

Monitor the reaction by HPLC or LC-MS.

-

Once the reaction is complete, purify the linker-payload conjugate using preparative HPLC.

Protocol 3: Antibody-Drug Conjugation

This protocol describes the conjugation of the linker-payload to a monoclonal antibody via lysine residues.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Ala-CO-amide-C4-linker-payload with an amine-reactive group (e.g., NHS ester)

-

Reaction Buffer (e.g., PBS with 5% DMSO or other co-solvent to dissolve the linker-payload)

-

Quenching reagent (e.g., Tris or glycine solution)

-

Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))

Procedure:

-

Prepare the mAb at a concentration of 5-10 mg/mL in the reaction buffer.

-

Dissolve the Ala-CO-amide-C4-linker-payload in a minimal amount of a compatible organic solvent (e.g., DMSO).

-

Add a calculated molar excess of the linker-payload solution to the mAb solution. The molar ratio will influence the final drug-to-antibody ratio (DAR) and should be optimized.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

-

Quench the reaction by adding an excess of the quenching reagent (e.g., 50 mM Tris) to consume any unreacted linker-payload.

-

Purify the resulting ADC from unconjugated linker-payload and other impurities using SEC or TFF.

-

Characterize the purified ADC for DAR, aggregation, and purity.

Protocol 4: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. UV-Vis spectroscopy and Hydrophobic Interaction Chromatography (HIC) are common methods for its determination.

Method 1: UV-Vis Spectroscopy

-

Determine the molar extinction coefficients of the antibody at 280 nm (ε_Ab_) and the payload at its maximum absorbance wavelength (λ_max) and at 280 nm (ε_Drug,280_).

-

Measure the absorbance of the purified ADC at 280 nm (A_280_) and λ_max (A_λmax_).

-

Calculate the concentration of the antibody and the payload using the following equations:

-

C_Ab_ = (A_280_ - (A_λmax_ × (ε_Drug,280_ / ε_Drug,λmax_))) / ε_Ab_

-

C_Drug_ = A_λmax_ / ε_Drug,λmax_

-

-

Calculate the average DAR: DAR = C_Drug_ / C_Ab_

Method 2: Hydrophobic Interaction Chromatography (HIC)

-

Use a HIC column and a suitable HPLC system.

-

The mobile phase typically consists of a high salt buffer (e.g., sodium phosphate with ammonium sulfate) and a low salt buffer.

-

A gradient from high to low salt concentration is used to elute the ADC species.

-

Different DAR species will have different retention times due to increasing hydrophobicity with a higher number of conjugated drugs.

-

The weighted average DAR is calculated based on the peak areas of the different DAR species.

Protocol 5: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC on a target-antigen-expressing cancer cell line.

Materials:

-

Target antigen-positive cancer cell line

-

Antigen-negative control cell line

-

Cell culture medium and supplements

-

ADC and unconjugated antibody

-

Cell viability reagent (e.g., MTS, XTT, or CellTiter-Glo®)

-

96-well plates

Procedure:

-

Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the ADC and the unconjugated antibody.

-

Treat the cells with the different concentrations of the ADC and controls. Include untreated cells as a negative control.

-

Incubate the plates for 72-120 hours.

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the dose-response curves and determine the IC50 values (the concentration of ADC that inhibits cell growth by 50%).

Data Presentation

Table 1: Illustrative Conjugation Efficiency and DAR

| Antibody | Linker-Payload Molar Excess | Average DAR (UV-Vis) | Average DAR (HIC) | % Monomer (SEC) |

| Trastuzumab | 5:1 | 3.8 | 3.9 | >98% |

| Trastuzumab | 8:1 | 5.2 | 5.1 | >97% |

| Rituximab | 5:1 | 3.5 | 3.6 | >98% |

| Rituximab | 8:1 | 4.9 | 4.8 | >97% |

Note: This data is for illustrative purposes only and will vary depending on the specific antibody, payload, and reaction conditions.

Table 2: Illustrative In Vitro Cytotoxicity Data

| Cell Line | Target Antigen | Treatment | IC50 (nM) |

| SK-BR-3 | HER2+ | Trastuzumab-Ala-Linker-Payload | 0.5 |

| SK-BR-3 | HER2+ | Unconjugated Trastuzumab | >1000 |

| MDA-MB-468 | HER2- | Trastuzumab-Ala-Linker-Payload | >1000 |

Note: This data is for illustrative purposes only and will depend on the specific ADC and cell line used.

Visualizations

Caption: Workflow for the synthesis and purification of an ADC using the this compound linker.

Caption: General mechanism of action of an antibody-drug conjugate with a cleavable linker.

Caption: Signaling pathway for a cytotoxic payload that acts as a tubulin polymerization inhibitor.

References

Application Notes: Incorporation of Ala-CO-amide-C4-Boc into Peptide Sequences

Application Notes and Protocols for Ala-CO-amide-C4-Boc in Protease Inhibitor Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the development of potent and selective protease inhibitors remains a cornerstone of therapeutic intervention for a multitude of diseases, including cancer, neurodegenerative disorders, and viral infections. Proteases, a class of enzymes that catalyze the cleavage of peptide bonds, are integral to numerous physiological and pathological processes. Their dysregulation is often a hallmark of disease, making them attractive targets for therapeutic modulation.

Peptidomimetic inhibitors, which are designed to mimic the natural substrates of proteases, have emerged as a powerful class of therapeutic agents. These molecules often incorporate non-natural amino acids and linker moieties to enhance their stability, selectivity, and pharmacokinetic properties. One such versatile building block is Ala-CO-amide-C4-Boc , a molecule comprising an L-alanine residue linked via an amide bond to a four-carbon chain, with the terminal amine protected by a tert-butoxycarbonyl (Boc) group.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of protease inhibitors, with a particular focus on caspase inhibitors, which are key mediators of apoptosis and inflammation.

Application Notes

Rationale for this compound in Protease Inhibitor Design

The structure of this compound offers several advantages for its incorporation into protease inhibitors:

-

Peptidomimetic Scaffold: The alanine residue can interact with the S1 subsite of certain proteases, providing a degree of target specificity.

-

Linker Functionality: The four-carbon amide linker serves as a flexible spacer, allowing for the optimal positioning of other pharmacophoric elements within the protease active site. The length and composition of this linker can be modified to fine-tune binding affinity and selectivity.

-

Boc Protection: The tert-butoxycarbonyl (Boc) protecting group on the terminal amine is stable under a variety of reaction conditions but can be readily removed under acidic conditions, allowing for further chemical modification and elaboration of the inhibitor structure.[][2] This facilitates a modular approach to inhibitor synthesis.

-

Modulation of Physicochemical Properties: The incorporation of such a building block can influence the solubility, membrane permeability, and metabolic stability of the final inhibitor.

Potential Protease Targets

Building blocks like this compound are particularly well-suited for the development of inhibitors targeting cysteine proteases such as caspases and cathepsins .

-

Caspases: These proteases play a critical role in the signaling pathways of apoptosis (programmed cell death) and inflammation.[3][4] Dysregulation of caspase activity is implicated in various diseases, including neurodegenerative disorders, ischemic injury, and certain cancers. Caspase inhibitors often feature a recognition sequence that binds to the enzyme's active site. The this compound moiety can serve as a core scaffold to which specific recognition elements and a reactive "warhead" (e.g., an aldehyde or a ketone) can be attached to interact with the catalytic cysteine residue.

-

Cathepsins: This family of proteases is primarily found in lysosomes and is involved in protein turnover. However, their aberrant activity in the extracellular space is associated with cancer invasion and metastasis, as well as arthritis.[5] Inhibitors of cathepsins often utilize peptidomimetic structures to achieve high affinity and selectivity.

Data Presentation

The efficacy of newly synthesized protease inhibitors derived from this compound should be quantified and presented in a clear and standardized format. Key parameters include the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Below are examples of how to structure such data.

Table 1: Inhibitory Activity of Compound X against a Panel of Caspases

| Compound | Caspase-1 IC50 (nM) | Caspase-3 IC50 (nM) | Caspase-7 IC50 (nM) | Caspase-8 IC50 (nM) |

| Compound X | 50 | 15 | 25 | 150 |

| Reference Inhibitor (e.g., Z-VAD-FMK) | 10 | 5 | 8 | 20 |

Table 2: Selectivity Profile of Compound X against Related Cysteine Proteases

| Compound | Cathepsin B Ki (nM) | Cathepsin L Ki (nM) | Papain Ki (nM) |

| Compound X | >10,000 | 500 | >10,000 |

| Reference Inhibitor (e.g., E-64) | 1.5 | 0.5 | 2.0 |

Experimental Protocols

Protocol 1: Synthesis of N-Boc-L-alanyl-(N'-Boc-1,4-diaminobutane) (A derivative of this compound)

This protocol describes the solution-phase synthesis of a key intermediate.

Materials:

-

N-Boc-L-alanine

-

N-Boc-1,4-diaminobutane

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve N-Boc-L-alanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

-

Add EDC (1.1 eq) to the solution and stir at room temperature for 30 minutes.

-

In a separate flask, dissolve N-Boc-1,4-diaminobutane (1.0 eq) in anhydrous DCM and add DIPEA (1.5 eq).

-

Add the solution of N-Boc-1,4-diaminobutane to the activated N-Boc-L-alanine solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-Boc-L-alanyl-(N'-Boc-1,4-diaminobutane).

Protocol 2: Deprotection of the Terminal Boc Group

Materials:

-

N-Boc-L-alanyl-(N'-Boc-1,4-diaminobutane)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the di-Boc protected compound in DCM.

-

Add TFA dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure.

-